molecular formula C9H7ClN2 B3042329 1-(3-Chlorophenyl)pyrazole CAS No. 57211-65-1

1-(3-Chlorophenyl)pyrazole

Cat. No. B3042329
CAS RN: 57211-65-1
M. Wt: 178.62 g/mol
InChI Key: UKTWBTORFIIARB-UHFFFAOYSA-N
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Description

“1-(3-Chlorophenyl)pyrazole” is a chemical compound with the molecular formula C9H8BClN2O2 . It is a solid substance and is part of the class of organic compounds known as phenylpyrazoles . These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of pyrazole derivatives has been a topic of significant research interest. Various methods have been developed, including the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, which provides pyrazoles . Another method involves the condensation of 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde with different substituted acetophenones in alkaline media .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazole ring attached to a phenyl ring. The pyrazole ring contains two nitrogen atoms at adjacent positions in the five-membered ring .


Chemical Reactions Analysis

Pyrazole derivatives, including “this compound”, have been involved in various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Another reaction involves the Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to provide a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 222.44 . The compound is stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Molecular Structure Analysis

  • 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one: This research provides insights into the molecular structure and stability of a compound closely related to 1-(3-Chlorophenyl)pyrazole, highlighting the importance of intramolecular hydrogen bonds in stabilizing its structure (Shahani, Fun, Ragavan, Vijayakumar, & Venkatesh, 2010).

Antimicrobial Applications

Computational Design and Drug Development

  • Rational Design and Computational Structure-Activity Relationship: This study involves the computational design of a 3-(4-chlorophenyl)-5-(3- hydroxy-4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, which is structurally related to this compound. It provides insights into drug development and the computational prediction of drug properties (Singh, Tomar, Das, & Singh, 2009).

Cancer Research

Organic Light Emitting Diodes (OLEDs)

  • Efficient Blue Emission from Pyrazoline Organic Light Emitting Diodes: This study explores the use of pyrazoline derivatives, related to this compound, in the development of organic light-emitting diodes, highlighting the potential of such compounds in optoelectronic applications (Lu, Jiang, Zhu, Xie, Hou, Chen, Wang, Zou, & Tsutsui, 2000).

Fluorescent Dyes

  • Synthesis and Spectrum Characteristic of Organic Fluorescent Dyes: This research involves the synthesis of pyrazoline-based fluorescent dyes, suggesting the application of this compound in the development of novel fluorescent materials (Bai, Li, Li, Dong, Han, & Lin, 2007).

Mechanism of Action

Target of Action

1-(3-Chlorophenyl)pyrazole, like other pyrazole derivatives, is known for its diverse pharmacological effects . They have also been found to have significant antibacterial and antifungal properties .

Mode of Action

For instance, some pyrazole derivatives have been found to inhibit the growth of Leishmania aethiopica clinical isolate and Plasmodium berghei . The compound’s interaction with its targets leads to changes in the biological activities of these organisms, thereby exhibiting its pharmacological effects.

Biochemical Pathways

For instance, they have been found to inhibit protein glycation , which is a key process in the development of various diseases. Additionally, they can affect the production of reactive oxygen species (ROS), which play a crucial role in cellular damage .

Pharmacokinetics

The effectiveness of pyrazole derivatives in inhibiting the growth of various organisms suggests that they have favorable adme properties that contribute to their bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. For instance, its antileishmanial and antimalarial activities result from its inhibitory effects on the growth of Leishmania aethiopica clinical isolate and Plasmodium berghei . Furthermore, its antibacterial and antifungal properties result from its interaction with bacterial and fungal cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of ROS, which is affected by this compound, can increase dramatically under cellular damage . Therefore, the compound’s action may be more pronounced in environments where cellular damage is prevalent.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause serious eye damage, skin irritation, and may cause respiratory irritation . It is harmful if swallowed . Safety measures include using the compound only in well-ventilated areas, wearing protective equipment, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

Future Directions

The synthesis of pyrazole derivatives, including “1-(3-Chlorophenyl)pyrazole”, is a topic of ongoing research. Future directions include the development of more efficient and environmentally friendly synthesis methods . The exploration of the biological activities of these compounds is also a significant area of future research .

properties

IUPAC Name

1-(3-chlorophenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTWBTORFIIARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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